molecular formula C17H29N3O3 B11826107 tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate

tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate

Cat. No.: B11826107
M. Wt: 323.4 g/mol
InChI Key: QCZYBAMCHBJLTO-RRFJBIMHSA-N
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Description

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, a cyano group, and a pentan-3-yloxy group attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C17H29N3O3

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl N-[(1S,5R,6R)-6-amino-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C17H29N3O3/c1-6-12(7-2)22-14-9-11(10-18)8-13(15(14)19)20-16(21)23-17(3,4)5/h9,12-15H,6-8,19H2,1-5H3,(H,20,21)/t13-,14+,15+/m0/s1

InChI Key

QCZYBAMCHBJLTO-RRFJBIMHSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)OC(C)(C)C)C#N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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